3-(4-Ethoxypyrazol-1-ylmethyl)-phenylamine
Overview
Description
Pyrazole derivatives, which “3-(4-Ethoxypyrazol-1-ylmethyl)-phenylamine” would fall under, are known for their diverse biological activities. They have been shown to be cytotoxic to several human cell lines . Several drugs currently on the market have pyrazole as the key structural motif .
Synthesis Analysis
While specific synthesis information for “3-(4-Ethoxypyrazol-1-ylmethyl)-phenylamine” is not available, pyrazole derivatives are often synthesized from amines and other organic compounds . For example, a series of pyrazole-sulfonamide derivatives were synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide .Chemical Reactions Analysis
The chemical reactions involving “3-(4-Ethoxypyrazol-1-ylmethyl)-phenylamine” would depend on the specific conditions and reagents used. Pyrazole compounds can undergo a variety of reactions, including condensation, reduction, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Ethoxypyrazol-1-ylmethyl)-phenylamine” would depend on its specific structure. Pyrazole compounds generally have good stability and can exhibit a variety of chemical behaviors depending on their substituents .Scientific Research Applications
1. Dopamine Receptor Studies
- Application : Research on dopamine receptors, particularly D4 dopamine receptors.
- Details : Studies have shown compounds with structures similar to 3-(4-Ethoxypyrazol-1-ylmethyl)-phenylamine have high affinities and selectivities for D4 dopamine receptors, indicating potential for further investigation in neuropsychopharmacology (Enguehard-Gueiffier et al., 2006).
2. Synthesis of Benzimidazoles
- Application : Synthesis and characterization of pyrazole and benzimidazole compounds.
- Details : Research has focused on preparing 1-Aryl-4-cyano-5-aminopyrazoles, which are key intermediates in synthesizing various benzimidazoles, demonstrating the versatility of pyrazole-based compounds in organic synthesis (Ping, 2010).
3. Analytical Characterizations
- Application : Analytical characterization of psychoactive substances.
- Details : Compounds structurally related to 3-(4-Ethoxypyrazol-1-ylmethyl)-phenylamine have been characterized to understand their psychoactive properties and potential as research chemicals (De Paoli et al., 2013).
4. Tuberculostatic Activity
- Application : Investigation of tuberculostatic activity.
- Details : Some derivatives of this compound have been tested for their tuberculostatic activity, providing insights into new treatments for tuberculosis (Foks et al., 2004).
5. Biomarker Detection in Human Urine
- Application : Detection of phenylamine biomarkers in urine.
- Details : Research has developed methods using metal-organic frameworks for sensitive and selective detection of phenylamine, a key metabolite, in human urine (Qin & Yan, 2018).
6. Synthesis of Arylcyclohexylamines
- Application : Synthesis and characterization of new psychoactive substances.
- Details : Studies have synthesized and characterized various arylcyclohexylamines, aiding in the identification of new substances of abuse (Wallach et al., 2016).
7. Thermodynamic Study of HPLC Separation
- Application : Thermodynamics of high-performance liquid chromatography (HPLC) separation.
- Details : Research has explored the thermodynamics of separating enantiomers of alkoxysubstituted phenylcarbamic acid derivatives, relevant to the study of chiral separation processes (Dungelová et al., 2004).
8. Neurokinin-1 Receptor Antagonists
- Application : Development of neurokinin-1 receptor antagonists.
- Details : Research into compounds with similar structure focuses on creating orally active antagonists for potential use in treating conditions like depression and emesis (Harrison et al., 2001).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “3-(4-Ethoxypyrazol-1-ylmethyl)-phenylamine” would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it. It’s important to refer to the relevant Safety Data Sheet (SDS) for detailed information .
Future Directions
The future directions for research on “3-(4-Ethoxypyrazol-1-ylmethyl)-phenylamine” would likely involve further exploration of its biological activities and potential applications in medicine or other fields. Pyrazole derivatives are a topic of ongoing research due to their diverse biological activities and potential therapeutic applications .
properties
IUPAC Name |
3-[(4-ethoxypyrazol-1-yl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-16-12-7-14-15(9-12)8-10-4-3-5-11(13)6-10/h3-7,9H,2,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJXARUMIMKKCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1)CC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Ethoxypyrazol-1-yl)methyl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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